5-chloro-2-(piperidin-4-yl)-1H-indole
Overview
Description
5-chloro-2-(piperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H15ClN2 and its molecular weight is 234.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Allosteric Modulation of CB1 Receptor
5-Chloro-2-(piperidin-4-yl)-1H-indole derivatives, such as 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, demonstrate significant potential as allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds impact the binding affinity and cooperativity of CB1, with modifications in their structure significantly affecting their pharmacological profile. Such modulators can bind to the CB1 receptor allosterically, causing conformational changes that influence agonist affinity at the orthosteric binding site, yet they can behave as antagonists in receptor function (Price et al., 2005).
Antimalarial Activity
The 3-piperidin-4-yl-1H-indole scaffold, closely related to this compound, has been explored for antimalarial properties. A compound identified with this structure showed notable antimalarial activity against drug-resistant and sensitive strains of Plasmodium falciparum. This suggests its potential as a new chemotype for developing affordable antimalarial drugs (Santos et al., 2015).
Serotonin and Dopamine Receptor Interactions
Certain derivatives of this compound have shown significant interactions with serotonin 5-HT2 and dopamine D-2 receptors. These interactions are notable in compounds that are structurally similar, offering insights into the development of drugs targeting these receptors for conditions like schizophrenia and depression (Perregaard et al., 1992).
Dual Inhibitor of Cholinesterase and Monoamine Oxidase
Compounds structurally related to this compound have been identified as dual inhibitors of cholinesterase and monoamine oxidase. These properties make them potentially useful in treating diseases like Alzheimer's, where a combination of cholinesterase inhibition and monoamine oxidase activity can be beneficial (Bautista-Aguilera et al., 2014).
Pharmacokinetics and Drug Development
The chemical structure of this compound and its derivatives plays a crucial role in their pharmacokinetic profiles. Modifications in the structure, such as fluorination, have been shown to influence oral absorption and bioavailability, thus guiding the development of more effective pharmaceutical agents (van Niel et al., 1999).
Potential Antipsychotic Applications
Derivatives of this compound have been evaluated for their potential as antipsychotic drugs. For instance, sertindole, a compound with a closely related structure, acts as a potent antagonist of 5-HT2A and dopamine D2 receptors, influencing neurotransmitter release and metabolism, and is used in treating conditions like schizophrenia (Watanabe & Hagino, 1999).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects . The specifics of these pathways and their downstream effects would depend on the compound’s targets and mode of action.
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be a result of the compound’s interaction with its targets and its impact on biochemical pathways .
Properties
IUPAC Name |
5-chloro-2-piperidin-4-yl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCORCOHPKCEEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(N2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291988 | |
Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200714-52-9 | |
Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200714-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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